molecular formula C13H21NS B13487162 n-Methyl-1-(methylthio)-5-phenylpentan-2-amine

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine

Cat. No.: B13487162
M. Wt: 223.38 g/mol
InChI Key: LDROGFOOSIIPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine is an organic compound with a complex structure that includes a phenyl group, a methylthio group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(methylthio)-5-phenylpentan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted pentanone with methylamine and a methylthio reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under pressure. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which n-Methyl-1-(methylthio)-5-phenylpentan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-1-(methylthio)-2-nitroethenamine
  • n-Methyl-1-(methylthio)-2-nitrovinylamine

Uniqueness

n-Methyl-1-(methylthio)-5-phenylpentan-2-amine is unique due to its specific structural features, including the phenyl group and the pentan-2-amine backbone. These features confer distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-methyl-1-methylsulfanyl-5-phenylpentan-2-amine

InChI

InChI=1S/C13H21NS/c1-14-13(11-15-2)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3

InChI Key

LDROGFOOSIIPED-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCC1=CC=CC=C1)CSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.